molecular formula C27H28N2O2 B12501777 (3aR,3'aR,8aS,8'aS)-2,2'-Cyclohexylidenebis[3a,8a-dihydro-dihydro-8H-indeno[1,2-d]oxazole

(3aR,3'aR,8aS,8'aS)-2,2'-Cyclohexylidenebis[3a,8a-dihydro-dihydro-8H-indeno[1,2-d]oxazole

Cat. No.: B12501777
M. Wt: 412.5 g/mol
InChI Key: GEDBYJPWMQLKNP-UHFFFAOYSA-N
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Description

(3aR,3’aR,8aS,8’aS)-2,2’-Cyclohexylidenebis[3a,8a-dihydro-dihydro-8H-indeno[1,2-d]oxazole] is a complex organic compound known for its unique structure and properties This compound belongs to the class of bisoxazolines, which are widely used as chiral ligands in asymmetric catalysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,3’aR,8aS,8’aS)-2,2’-Cyclohexylidenebis[3a,8a-dihydro-dihydro-8H-indeno[1,2-d]oxazole] typically involves the reaction of cyclohexanone with 3a,8a-dihydro-8H-indeno[1,2-d]oxazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

(3aR,3’aR,8aS,8’aS)-2,2’-Cyclohexylidenebis[3a,8a-dihydro-dihydro-8H-indeno[1,2-d]oxazole] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce hydroxy derivatives .

Scientific Research Applications

(3aR,3’aR,8aS,8’aS)-2,2’-Cyclohexylidenebis[3a,8a-dihydro-dihydro-8H-indeno[1,2-d]oxazole] has several scientific research applications:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing chiral drugs.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3aR,3’aR,8aS,8’aS)-2,2’-Cyclohexylidenebis[3a,8a-dihydro-dihydro-8H-indeno[1,2-d]oxazole] involves its interaction with specific molecular targets. As a chiral ligand, it binds to metal centers in catalytic complexes, influencing the stereochemistry of the reaction products. The compound’s unique structure allows it to form stable complexes with transition metals, thereby enhancing the efficiency and selectivity of catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3aR,3’aR,8aS,8’aS)-2,2’-Cyclohexylidenebis[3a,8a-dihydro-dihydro-8H-indeno[1,2-d]oxazole] apart is its cyclohexylidene group, which imparts distinct steric and electronic properties. This uniqueness enhances its performance as a chiral ligand in asymmetric catalysis, making it a valuable compound in both academic research and industrial applications .

Properties

Molecular Formula

C27H28N2O2

Molecular Weight

412.5 g/mol

IUPAC Name

2-[1-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)cycloheptyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole

InChI

InChI=1S/C27H28N2O2/c1-2-8-14-27(13-7-1,25-28-23-19-11-5-3-9-17(19)15-21(23)30-25)26-29-24-20-12-6-4-10-18(20)16-22(24)31-26/h3-6,9-12,21-24H,1-2,7-8,13-16H2

InChI Key

GEDBYJPWMQLKNP-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67

Origin of Product

United States

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